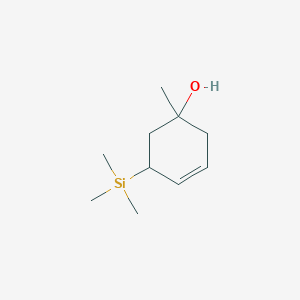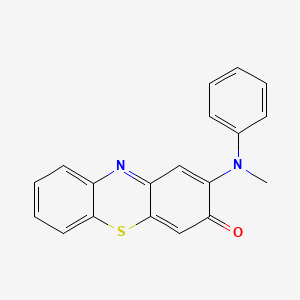
3H-Phenothiazin-3-one, 2-(methylphenylamino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3H-Phenothiazin-3-one, 2-(methylphenylamino)- is a member of the phenothiazine family, which is known for its diverse therapeutic applications. These compounds are widely used in the treatment of allergic conditions, asthma, cardiovascular disorders, and as inhibitors of mammalian leukotriene biosynthesis . They also exhibit antiviral, antibacterial, antimicrobial, anticonvulsant, analgesic, anti-inflammatory, antifungal, antitumor, anticancer, and lipoxygenase inhibitory activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3H-phenothiazin-3-one derivatives typically involves a multi-step process. One common method starts with hydroquinone, which is oxidized to 2,5-dihydroxy-1,4-benzoquinone using hydrogen peroxide in an alkaline solution . The hydroxyl groups are then protected by reacting with methanol under acidic conditions to form 2,5-dimethoxy-1,4-benzoquinone . This intermediate is then brominated to yield 2,5-dibromo-3,6-dimethoxy-1,4-benzoquinone . Finally, the target compound is obtained by refluxing this intermediate with substituted ortho-aminothiophenols in an ethanolic solution of fused sodium acetate .
Industrial Production Methods
Industrial production methods for 3H-phenothiazin-3-one derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
3H-Phenothiazin-3-one, 2-(methylphenylamino)- undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: This compound can act as a photocatalyst for the aerobic photochemical oxidation of sulfides to sulfoxides.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides from oxidation reactions and various substituted phenothiazine derivatives from substitution reactions .
Wissenschaftliche Forschungsanwendungen
3H-Phenothiazin-3-one, 2-(methylphenylamino)- has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 3H-phenothiazin-3-one, 2-(methylphenylamino)- involves its role as a photocatalyst. When exposed to blue LED light, it facilitates the transfer of electrons, enabling the oxidation of sulfides to sulfoxides using molecular oxygen as the oxidant . This process is highly efficient and selective, making it a valuable tool in green chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenothiazine: The parent compound of the phenothiazine family, known for its antipsychotic and antihistaminic properties.
Chlorpromazine: A phenothiazine derivative used as an antipsychotic medication.
Promethazine: Another phenothiazine derivative used as an antihistamine and antiemetic.
Uniqueness
3H-Phenothiazin-3-one, 2-(methylphenylamino)- is unique due to its specific substitution pattern, which imparts distinct photocatalytic properties. This makes it particularly useful in the oxidation of sulfides to sulfoxides, a reaction not commonly catalyzed by other phenothiazine derivatives .
Eigenschaften
CAS-Nummer |
55847-59-1 |
|---|---|
Molekularformel |
C19H14N2OS |
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
2-(N-methylanilino)phenothiazin-3-one |
InChI |
InChI=1S/C19H14N2OS/c1-21(13-7-3-2-4-8-13)16-11-15-19(12-17(16)22)23-18-10-6-5-9-14(18)20-15/h2-12H,1H3 |
InChI-Schlüssel |
QIOXHHNXHRDBOQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1=CC=CC=C1)C2=CC3=NC4=CC=CC=C4SC3=CC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



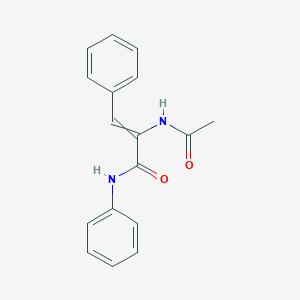
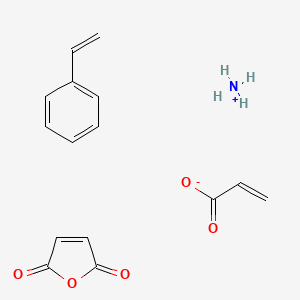
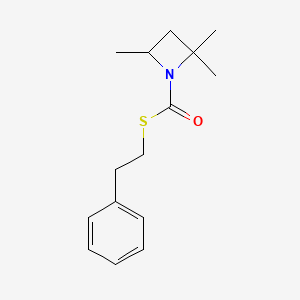
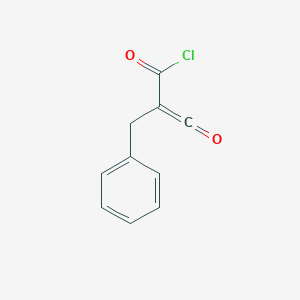
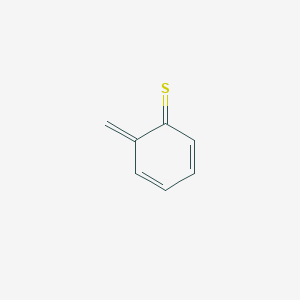
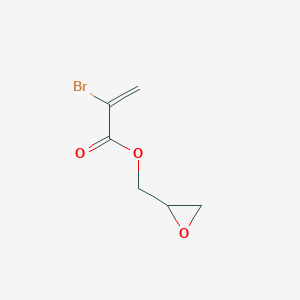
![3-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}pyridazine](/img/structure/B14623698.png)
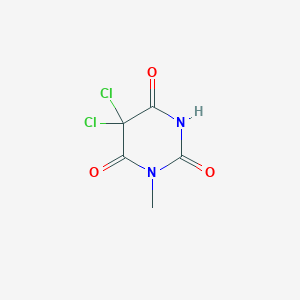
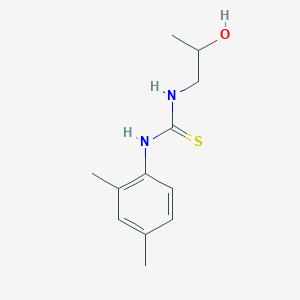
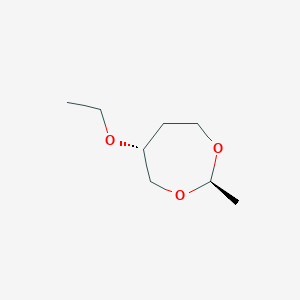
![1-Methylsulfanyl-2-[4-(2-methylsulfanylphenyl)sulfanylbutylsulfanyl]benzene](/img/structure/B14623724.png)

